molecular formula C16H19Cl2N6O2+ B12092555 8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12092555
M. Wt: 398.3 g/mol
InChI Key: UKRUHJASQMHPMZ-UHFFFAOYSA-O
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Description

8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Substitution Reactions:

    Methylation: The methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidone: A compound with similar structural features but different functional groups.

    1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: Another compound with a dichlorophenyl group but different core structure.

Uniqueness

8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific combination of functional groups and the purine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H19Cl2N6O2+

Molecular Weight

398.3 g/mol

IUPAC Name

8-(2-aminoethylamino)-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C16H18Cl2N6O2/c1-22-13-12(14(25)23(2)16(22)26)24(15(21-13)20-6-5-19)8-9-3-4-10(17)7-11(9)18/h3-4,7,12H,5-6,8,19H2,1-2H3/p+1

InChI Key

UKRUHJASQMHPMZ-UHFFFAOYSA-O

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=C(C=C(C=C3)Cl)Cl)NCCN

Origin of Product

United States

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